
(Boc-Lys(H)-D-amphetamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Boc-Lys(H)-D-amphetamine) is a compound that combines the structural features of lysine and amphetamine The Boc group, or tert-butoxycarbonyl, is a protecting group used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-Lys(H)-D-amphetamine) typically involves the protection of the lysine amino group with a Boc group, followed by the conjugation of the protected lysine to D-amphetamine. The reaction conditions often include the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for (Boc-Lys(H)-D-amphetamine) would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(Boc-Lys(H)-D-amphetamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid (TFA) for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using TFA would yield the free amine form of the compound .
Wissenschaftliche Forschungsanwendungen
(Boc-Lys(H)-D-amphetamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Boc-Lys(H)-D-amphetamine) involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the lysine residue, allowing the amphetamine moiety to interact with its targets. This interaction can modulate various biochemical pathways, including neurotransmitter release and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Lys(Boc)-OH: Another Boc-protected lysine derivative used in peptide synthesis.
Boc-Lys(Boc)-OSu: A similar compound used as a monomer in the synthesis of poly-L-lysine dendrimers.
Uniqueness
(Boc-Lys(H)-D-amphetamine) is unique due to its combination of lysine and amphetamine, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific research applications, particularly in the study of neurological and biochemical processes .
Eigenschaften
CAS-Nummer |
849605-16-9 |
|---|---|
Molekularformel |
C20H33N3O3 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-6-amino-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O3/c1-15(14-16-10-6-5-7-11-16)22-18(24)17(12-8-9-13-21)23-19(25)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,24)(H,23,25)/t15-,17-/m0/s1 |
InChI-Schlüssel |
XMMSFZGPDBUFKD-RDJZCZTQSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


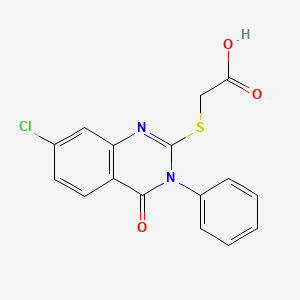


![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
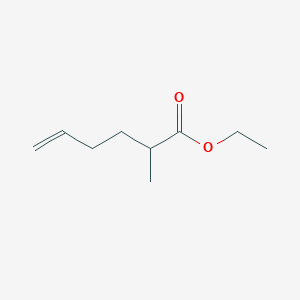



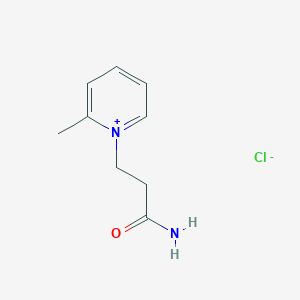
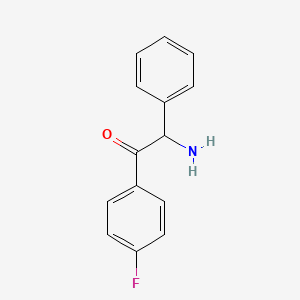
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
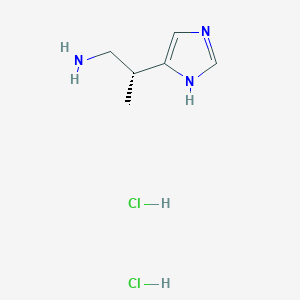
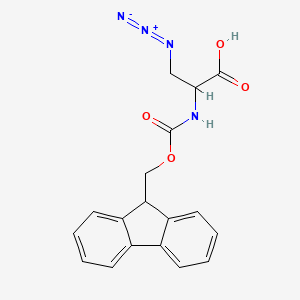
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
